Methanesulfonic acid;pyrrolidin-2-one

Description

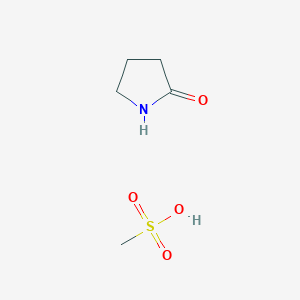

The compound 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2, molecular formula: C₁₁H₁₄N₂O₃S) is a pyrrolidin-2-one derivative featuring a methanesulfonylphenyl substituent (Figure 1). This molecule combines a pyrrolidin-2-one (γ-lactam) core with a phenyl ring modified by a methanesulfonyl (-SO₂CH₃) group and an amino (-NH₂) substituent at the 2-position . The methanesulfonyl group may enhance solubility and metabolic stability, while the pyrrolidin-2-one core is a common motif in pharmaceuticals due to its conformational rigidity and hydrogen-bonding capacity .

Properties

CAS No. |

497922-67-5 |

|---|---|

Molecular Formula |

C5H11NO4S |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

methanesulfonic acid;pyrrolidin-2-one |

InChI |

InChI=1S/C4H7NO.CH4O3S/c6-4-2-1-3-5-4;1-5(2,3)4/h1-3H2,(H,5,6);1H3,(H,2,3,4) |

InChI Key |

AXZFVSQZAFYIKT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1CC(=O)NC1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methanesulfonic Acid

Sulfite-Dimethyl Sulfate Alkylation

The reaction between sulfite ions (SO₃²⁻) and dimethyl sulfate ((CH₃)₂SO₄) under alkaline conditions is a well-documented industrial process for methanesulfonic acid production. This method leverages the nucleophilic substitution of methyl groups from dimethyl sulfate to sulfite, facilitated by elevated temperatures and pH control.

In a representative procedure, sodium sulfite (Na₂SO₃, 2.38 mol) is suspended in water and heated to 95–100°C. Dimethyl sulfate (1.07 mol) is added dropwise, and the mixture is refluxed for 4 hours. The pH is maintained above 6.0 using sodium sulfite solution to prevent acid-catalyzed side reactions. Post-reaction, sulfuric acid (H₂SO₄) is introduced to protonate the methanesulfonate intermediate, followed by vacuum distillation to isolate methanesulfonic acid at >95% purity. Key advantages include scalability and minimal byproducts, though the use of toxic dimethyl sulfate necessitates stringent safety protocols.

Reaction Conditions:

Oxidation of Methyl Thiocyanate

An alternative route involves the nitric acid (HNO₃) oxidation of methyl thiocyanate (CH₃SCN). This method proceeds via nitration of the thiocyanate group, followed by hydrolysis to yield methanesulfonic acid.

In a typical protocol, methyl thiocyanate is gradually added to concentrated HNO₃ at 80–88°C, with the exothermic reaction reaching 105°C. After 5 hours, the crude product is neutralized with barium hydroxide (Ba(OH)₂) to precipitate barium methanesulfonate, which is subsequently treated with H₂SO₄ to liberate methanesulfonic acid. While this method avoids alkylating agents, it generates NOₓ gases, requiring robust emission controls.

Optimization Notes:

- Barium Sulfate Removal: Filtration after Ba(OH)₂ treatment ensures nitrate-free product.

- Yield: ~70% (post-distillation).

Table 1: Comparative Analysis of Methanesulfonic Acid Synthesis Methods

| Method | Reactants | Conditions | Yield | Byproducts |

|---|---|---|---|---|

| Sulfite-Dimethyl Sulfate | Na₂SO₃, (CH₃)₂SO₄ | 95°C, pH ≥6 | 85% | Na₂SO₄, H₂O |

| Methyl Thiocyanate Oxidation | CH₃SCN, HNO₃ | 105°C, HNO₃ excess | 70% | NOₓ, BaSO₄ |

Preparation Methods of Pyrrolidin-2-One

Cyclization of Linear Precursors

Pyrrolidin-2-one is synthesized via intramolecular cyclization of γ-amino esters or amides. A patent by US8338621B2 discloses the reaction of 4-aminobutyric acid derivatives with acylating agents to form intermediates, which undergo thermal or base-catalyzed cyclization.

For example, (R)-4-propyl-pyrrolidin-2-one is prepared by treating (R)-4-aminopentanoic acid with methanesulfonyl chloride (MsCl) in toluene at 50–70°C. The resulting mesylate intermediate cyclizes spontaneously upon heating, yielding the target compound with >99% enantiomeric excess (ee). Catalytic 2-hydroxypyridine enhances reaction kinetics by facilitating proton transfer during cyclization.

Critical Parameters:

Ugi-Four Component Reaction (Ugi-4CR)

A novel one-pot synthesis employing the Ugi reaction enables the construction of pyrrolidin-2-one fused to diketopiperazines. This method combines α-amino esters, 3-bromopropionic acid, aldehydes, and isocyanides in methanol, followed by cesium carbonate (Cs₂CO₃)-mediated cyclization.

In a representative procedure, phenylglyoxal (2 mmol), 3-bromopropionic acid (2 mmol), and cyclohexyl isocyanide (2 mmol) are stirred in methanol for 24 hours. The Ugi adduct undergoes spontaneous cyclization upon addition of Cs₂CO₃ in acetonitrile, affording pyrrolidin-2-one in 54–65% yield. Diastereoselectivity (dr) ranges from 50:50 to 51:49, influenced by the α-amino ester’s steric bulk.

Table 2: Ugi Reaction Outcomes for Pyrrolidin-2-One Derivatives

| Entry | α-Amino Ester (R₁) | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| 1 | H | 54 | – |

| 2 | Ph | 65 | 51:49 |

| 3 | CH(CH₃)₂ | 53 | 50:50 |

Mechanistic Insight:

The reaction proceeds via imine formation, nucleophilic attack by the isocyanide, and final cyclization. Cesium carbonate deprotonates the intermediate, enabling intramolecular acylation.

Industrial and Environmental Considerations

Methanesulfonic Acid

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: Pyrrolidin-2-one can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert pyrrolidin-2-one to pyrrolidine derivatives.

Substitution: Substitution reactions can introduce various functional groups into the pyrrolidin-2-one structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, pyrrolidine derivatives, and various substituted pyrrolidin-2-one compounds .

Scientific Research Applications

Methanesulfonic acid;pyrrolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methanesulfonic acid;pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The pyrrolidin-2-one moiety can interact with enzymes and receptors, leading to various biological effects. The specific pathways involved can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Findings and Implications

Structural-Activity Relationships: Pyrrolidin-2-one Core: The γ-lactam ring provides conformational stability, enabling interactions with biological targets (e.g., AChE in Alzheimer’s therapy) . Methanesulfonyl Group: Enhances solubility and metabolic resistance compared to purely aromatic substituents (e.g., benzyl groups) .

Pharmacological vs. Environmental Roles :

- While pyrrolidin-2-one derivatives are leveraged for drug design, methanesulfonic acid itself is primarily an environmental compound, underscoring the importance of functional group integration in drug development .

Natural vs. Synthetic Derivatives :

- Natural pyrrolidin-2-one derivatives (e.g., from Morus alba or Senecio cannabifolius) often lack detailed activity profiles, whereas synthetic analogues are optimized for specific targets (e.g., AChE, TAFIa) .

Q & A

Q. Q1. What are the optimal methods for synthesizing and purifying methanesulfonic acid-pyrrolidin-2-one derivatives for laboratory use?

A:

- Synthesis : Methanesulfonic acid derivatives can be synthesized via nucleophilic substitution reactions, where pyrrolidin-2-one acts as a base. For example, trifluoromethanesulfonic acid esters (triflates) of methylpyridines are prepared using methanesulfonic acid derivatives under anhydrous conditions .

- Purification : Solvent selection is critical. Methanesulfonic acid is highly soluble in polar solvents (e.g., water, methanol), while pyrrolidin-2-one derivatives like 1-methyl-2-pyrrolidinone (NMP) are miscible with both polar and non-polar solvents. Use fractional distillation (boiling point ~202°C for NMP) or recrystallization from acetone/ether mixtures for high-purity isolates .

Q. Q2. How do solubility properties of methanesulfonic acid and pyrrolidin-2-one influence solvent selection in reaction design?

A:

- Methanesulfonic Acid : Freely soluble in water, methanol, and acetone. Its high polarity makes it ideal for acid-catalyzed reactions in polar media, such as esterifications or Friedel-Crafts alkylations .

- Pyrrolidin-2-One Derivatives : 1-Methyl-2-pyrrolidinone (NMP) is miscible with aromatic hydrocarbons and chlorinated solvents, enabling its use as a co-solvent in reactions requiring both polar and non-polar phases. For example, NMP enhances solubility in Suzuki-Miyaura cross-coupling reactions .

Q. Q3. What analytical techniques are recommended for characterizing methanesulfonic acid-pyrrolidin-2-one complexes?

A:

- HPLC : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Methanesulfonic acid requires a mobile phase of acetonitrile/water (10:90) with 0.1% trifluoroacetic acid .

- NMR : H NMR (DMSO-d6) for pyrrolidin-2-one derivatives shows characteristic peaks at δ 2.1–2.3 ppm (methylene protons) and δ 3.3–3.5 ppm (N-methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weights, e.g., [M+H]+ for methanesulfonic acid (m/z 96.0) and NMP (m/z 100.1) .

Advanced Research Questions

Q. Q4. How does methanesulfonic acid act as a catalyst in boron-hydride-mediated reductions, and what are the mechanistic implications?

A:

- Catalytic Role : Methanesulfonic acid reacts with NaBH4 in THF to form a BH3-THF complex, which facilitates selective reductions (e.g., ketones to alcohols). The acid’s strong Brønsted acidity stabilizes intermediates via protonation of carbonyl oxygen .

- Mechanistic Insight : Kinetic studies suggest a two-step process: (1) rapid proton transfer from methanesulfonic acid to NaBH4, forming BH3, and (2) slower nucleophilic attack by BH3 on the substrate. Side reactions (e.g., over-reduction) are minimized by controlling stoichiometry (1:1 acid:NaBH4) .

Q. Q5. What molecular tools are used to study methanesulfonic acid metabolism in methylotrophic bacteria?

A:

- Genetic Tools : Plasposons (self-cloning mini-transposons) enable targeted mutagenesis in Methylosulfonomonas methylovora to disrupt methanesulfonic acid monooxygenase (MSAMO) genes. This identifies enzymes critical for C–S bond cleavage .

- Enzyme Assays : MSAMO activity is measured via oxygen electrode assays, monitoring O2 consumption during methanesulfonic acid oxidation. Substrate specificity is tested using analogs (e.g., ethanesulfonic acid) .

Q. Q6. How can computational modeling predict interactions between pyrrolidin-2-one derivatives and biological targets?

A:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities of pyrrolidin-2-one analogs to enzymes like cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonding with catalytic Ser530 and hydrophobic packing in the active site .

- MD Simulations : All-atom MD simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Experimental Design Considerations

Q. Q7. How do impurities in methanesulfonic acid affect reaction reproducibility, and how are they quantified?

A:

- Impurity Analysis : Use EP/JP reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to calibrate HPLC methods. Detect sulfonic acid byproducts (e.g., ethanesulfonic acid) at ppm levels .

- Mitigation : Pre-treatment with activated charcoal removes colored impurities. Anhydrous storage (<0.1% H2O) prevents hydrolysis of acid derivatives .

Q. Q8. What safety protocols are critical when handling pyrrolidin-2-one derivatives in metabolic studies?

A:

- Exposure Limits : NMP has a recommended occupational exposure limit (OEL) of 10 ppm. Use fume hoods and PPE (nitrile gloves, goggles) during synthesis .

- First Aid : For skin contact, wash with 10% ethanol/water to remove residual NMP. Inhalation requires immediate fresh air and medical consultation .

Data Contradictions and Resolution

Q. Q9. Discrepancies in reported solubility of methanesulfonic acid in ether: How to resolve?

A:

- Conflict : states methanesulfonic acid is "sparingly soluble" in ether, while some protocols assume miscibility.

- Resolution : Solubility varies with purity. Technical-grade acid (95%) may contain hydrophilic impurities enhancing ether solubility. Use ultra-pure acid (>99.5%) and confirm solubility via gravimetric analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.